molecular formula C23H24N2O3 B5195008 methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

Cat. No.: B5195008
M. Wt: 376.4 g/mol
InChI Key: UYPRCCWAAGAZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a dibenzo[b,e][1,4]diazepine derivative characterized by a fused seven-membered ring system containing two nitrogen atoms. The core structure features a ketone group at the 1-position, 3,3-dimethyl substituents on the diazepine ring, and a methyl benzoate ester moiety at the 11-position.

Properties

IUPAC Name

methyl 4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-23(2)12-18-20(19(26)13-23)21(25-17-7-5-4-6-16(17)24-18)14-8-10-15(11-9-14)22(27)28-3/h4-11,21,24-25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPRCCWAAGAZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(=O)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibenzo[b,e][1,4]diazepine core. Its molecular formula is C20H24N2O3, and it has a molecular weight of approximately 344.42 g/mol. The presence of the methyl ester group enhances its solubility and bioavailability.

1. Antiviral Activity

Research indicates that derivatives of dibenzo[b,e][1,4]diazepines exhibit antiviral properties. For instance, studies have shown that certain analogs can inhibit the replication of the Hepatitis B virus (HBV). In vitro assays demonstrated that these compounds significantly reduced HBV replication at concentrations around 10 µM while maintaining low cytotoxicity levels in human hepatoma cell lines (HepG2) .

2. Antipsychotic Effects

The dibenzo[b,e][1,4]diazepine scaffold has been linked to antipsychotic activity. A comparative analysis with clozapine revealed that some derivatives possess similar pharmacological profiles but with potentially fewer side effects. The mechanism involves modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors .

3. Histone Deacetylase (HDAC) Inhibition

Another area of research focuses on the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs has been associated with various therapeutic effects in cancer treatment and neurodegenerative diseases. The compound demonstrated promising results in preclinical models as an HDAC inhibitor .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HBV replication
AntipsychoticSimilar effects to clozapine with reduced side effects
HDAC InhibitionPotential therapeutic effects in cancer treatment

Case Study: Antiviral Activity against HBV

In a controlled study using HepG2 cells transfected with NTCP (a receptor for HBV), the compound showed a dose-dependent inhibition of HBV replication. At a concentration of 10 µM, the compound achieved significant viral load reduction without notable cytotoxicity (cell viability >80%) .

Case Study: Antipsychotic Activity

A series of behavioral assays were conducted to assess the antipsychotic potential of the compound compared to clozapine in animal models. Results indicated that while both compounds reduced hyperactivity induced by amphetamines, the tested compound exhibited a lower incidence of extrapyramidal symptoms .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of dibenzo[b,e][1,4]diazepine compounds exhibit antidepressant properties. Methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate may act on neurotransmitter systems in the brain, similar to other compounds in this class that have shown efficacy in preclinical models of depression .

Antitumor Properties

Studies have demonstrated that dibenzo[b,e][1,4]diazepine derivatives possess antitumor activity. For instance, a series of synthesized compounds were evaluated for their ability to inhibit tumor growth and showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Anticonvulsant Effects

The anticonvulsant properties of related dibenzo[b,e][1,4]diazepines have been documented in several studies. These compounds can modulate GABAergic transmission in the central nervous system, which is beneficial for managing seizure disorders .

Efficient Synthesis Techniques

The synthesis of this compound can be achieved through various methods. A notable one-step process involves the reaction between substituted o-phenylenediamines and isatoic anhydrides in the presence of acetic acid. This method not only simplifies the synthesis but also enhances yield (85%-98%) while minimizing the use of hazardous reagents .

Case Study: Structure-Based Drug Design

A significant study utilized structure-based drug design to optimize dibenzo[b,e][1,4]diazepine derivatives for enhanced activity against checkpoint kinase 1 (Chk1). The study revealed that specific structural modifications could lead to improved binding affinity and selectivity for the target kinase .

Table 1: Pharmacological Activities of Dibenzo[b,e][1,4]diazepine Derivatives

Activity TypeCompound NameMechanism of ActionReference
AntidepressantCompound 46dModulates neurotransmitter systems
AntitumorCompound 46bInhibits tumor cell proliferation
AnticonvulsantVariousEnhances GABAergic transmission

Table 2: Synthesis Overview

Synthesis MethodYield (%)Key Reagents
One-step reaction with isatoic anhydride85 - 98Substituted o-phenylenediamines
Multi-step traditional synthesisVariableVarious organic solvents and catalysts

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate can be contextualized by comparing it to related dibenzo[b,e][1,4]diazepine derivatives and structurally analogous heterocycles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Structural Features Potential Implications References
Target Compound : this compound 11-position: Methyl benzoate; 3,3-dimethyl ~408.4 (estimated) Ester group enhances lipophilicity; dimethyl groups stabilize ring conformation. Improved metabolic stability compared to hydroxylated analogs; potential for CNS penetration.
11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate 11-position: 4-Methoxyphenyl; 3,3-dimethyl Not explicitly stated Methoxy group increases electron density; monohydrate form affects crystallinity. Enhanced solubility in polar solvents; possible modulation of serotonin receptor affinity.
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3-position: 4-Methoxyphenyl; 11-position: 4-Trifluoromethylphenyl 454.4 (calculated) Trifluoromethyl group introduces strong electron-withdrawing effects; methoxy group donates electrons. Increased metabolic resistance; potential for enhanced binding to hydrophobic enzyme pockets.
10-Acetyl-11-(2-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one 10-position: Acetyl; 11-position: 2-Methoxyphenyl 390.5 Acetyl group may reduce ring strain; ortho-methoxy substituent sterically hinders planarization. Altered pharmacokinetics; potential for reduced cytochrome P450 interactions.
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide Oxazepin core (oxygen atom replaces nitrogen); 10-position: Ethyl; 2-position: 4-Methylbenzamide 372.4 Oxazepin core alters electron distribution; benzamide substituent introduces hydrogen-bonding capacity. Potential for distinct GABAergic activity; improved water solubility compared to diazepines.

Key Observations :

Substituent Effects :

  • The methyl benzoate group in the target compound provides a balance between lipophilicity (via the ester) and polarity (via the benzoate), which may enhance blood-brain barrier permeability compared to purely hydrophobic analogs like the trifluoromethylphenyl derivative .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility, whereas electron-donating groups (e.g., methoxy in ) improve solubility but accelerate hepatic clearance.

Steric and Conformational Factors :

  • 3,3-Dimethyl substituents (common in ) rigidify the diazepine ring, reducing conformational flexibility and possibly enhancing receptor selectivity.
  • Acetyl groups (as in ) may introduce steric hindrance or participate in intramolecular hydrogen bonding, affecting bioavailability.

Hydration and Crystallinity: The monohydrate form of the methoxyphenyl analog suggests higher crystallinity, which could influence formulation stability but may reduce dissolution rates.

Research Findings :

  • Biological Activity : While specific data for the target compound are unavailable, structurally related dibenzo[b,e][1,4]diazepines exhibit affinity for serotonin (5-HT) and dopamine receptors . The methyl benzoate group’s ester functionality could mimic natural ligands, enhancing binding to neurotransmitter transporters.
  • Synthetic Accessibility : Analog synthesis often employs cyclocondensation of o-phenylenediamine derivatives with ketones or esters, as seen in methods for oxadiazole-fused systems . The target compound’s ester group may necessitate protective strategies during synthesis.

Q & A

What are the established synthetic routes for methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate?

Basic Research Question
A common synthetic approach involves multi-step condensation and cyclization reactions. For example, analogous dibenzo[b,e][1,4]diazepinone derivatives are synthesized via nucleophilic substitution and ring closure. Evidence from triazine-based syntheses (e.g., ) highlights the use of DIPEA (N,N-diisopropylethylamine) as a base for activating intermediates, with reaction temperatures controlled at -35°C to prevent side reactions. Purification typically employs column chromatography, and yields are optimized by adjusting stoichiometric ratios of reagents like trichlorotriazine and phenol derivatives .

How is the crystal structure of this compound characterized?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. reports a monohydrate crystal form of a related dibenzo[b,e][1,4]diazepinone derivative, with key parameters:

  • Space group: Monoclinic P21/cP2_1/c
  • Unit cell dimensions: a=10.513A˚,b=12.742A˚,c=14.621A˚a = 10.513 \, \text{Å}, b = 12.742 \, \text{Å}, c = 14.621 \, \text{Å}
  • RR-factor: 0.043 (indicating high data accuracy).
    Hydrogen bonding between the carbonyl group and water molecules stabilizes the lattice. Researchers should prioritize low-temperature (296 K) data collection to minimize thermal motion artifacts .

How can factorial design optimize the synthesis of this compound?

Advanced Research Question
Factorial design (e.g., 2k^k or response surface methodology) systematically evaluates variables like temperature, solvent polarity, and catalyst loading. emphasizes its utility in minimizing experiments while maximizing data robustness. For instance:

  • Factors : Reaction time (6–12 h), DIPEA concentration (1.0–1.5 equiv.), temperature (-30°C to -40°C).
  • Response variables : Yield, purity (HPLC).
    A central composite design (CCD) can identify interactions between factors, enabling predictive modeling for yield optimization. Statistical validation (ANOVA) is critical to confirm significance .

What computational methods are used to predict the reactivity of this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are pivotal. details ICReDD’s approach, combining quantum mechanics (QM) with machine learning to predict transition states and intermediates. For example:

  • QM software : Gaussian or ORCA for energy profiling.
  • Key parameters : Activation energy (ΔG\Delta G^\ddagger), frontier molecular orbitals (HOMO/LUMO).
    Experimental validation via kinetic studies (e.g., Eyring plots) ensures computational accuracy. Contradictions between predicted and observed reactivities may arise from solvent effects, requiring explicit solvation models in simulations .

How to resolve contradictions in reported reaction yields for dibenzo[b,e][1,4]diazepinone derivatives?

Advanced Research Question
Discrepancies often stem from unaccounted variables (e.g., trace moisture, catalyst deactivation). recommends:

  • Sensitivity analysis : Test robustness to minor changes in reagent purity or mixing speed.
  • Meta-analysis : Compare datasets using standardized metrics (e.g., turnover frequency).
    For example, if yields vary between 40–70%, replicate experiments under controlled humidity (<10 ppm H2_2O) and inert atmospheres (N2_2/Ar) to isolate confounding factors .

What methodologies are used to study the compound’s stability under varying pH conditions?

Advanced Research Question
Accelerated stability testing (AST) under stressed conditions (pH 1–13, 40–60°C) is standard. (analogous benzodiazepinone studies) suggests:

  • Analytical tools : HPLC-MS for degradation product identification.
  • Kinetic modeling : Zero-/first-order decay models to estimate shelf life.
    Contradictory stability data (e.g., hydrolysis rates) may arise from polymorphic differences, necessitating PXRD to confirm crystal form consistency .

How to design a reactor for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
(CRDC classifications) underscores reactor design principles:

  • Continuous flow systems : Enhance heat/mass transfer for exothermic steps.
  • In-line analytics : FTIR or Raman spectroscopy for real-time monitoring.
    For chiral purity, immobilized enzymes or chiral catalysts in packed-bed reactors reduce racemization risks. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution .

What experimental strategies validate the compound’s biological activity without FDA-approved assays?

Advanced Research Question
(zoospore studies) provides a template:

  • Target-specific assays : Customize in vitro models (e.g., enzyme inhibition, cell viability).
  • Positive/Negative controls : Use known inhibitors/agonists to benchmark activity.
    For contradictory bioactivity data, employ orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to confirm mechanism specificity .

How to mitigate crystallization challenges during large-scale production?

Advanced Research Question
and suggest:

  • Polymorph screening : Use solvent-antisolvent crystallization with solvents of varying polarity (e.g., ethanol/water).
  • Seeding techniques : Introduce microcrystalline seeds to control nucleation.
    Process analytical technology (PAT) tools track crystal size distribution (CSD) to prevent agglomeration .

What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

Advanced Research Question
Dynamic NMR (DNMR) and variable-temperature (VT) studies differentiate tautomers. ’s SC-XRD data can be supplemented with:

  • Solid-state NMR : 13C^{13}\text{C} CP/MAS to assess hydrogen bonding networks.
  • IR spectroscopy : Compare carbonyl stretching frequencies (1680–1720 cm1^{-1}) in solution vs. solid state.
    Contradictions between solution and solid-state tautomer ratios require phase-dependent analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.